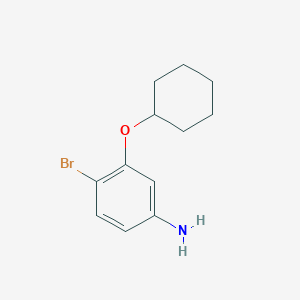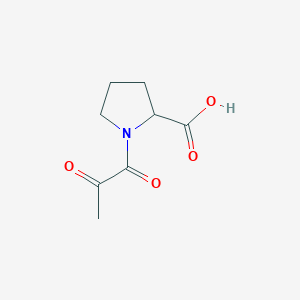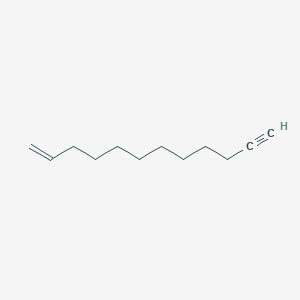
(S)-1-Boc-2,3-dihydro-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Boc-2,3-dihydro-1H-pyrrole-2-carboxylic acid is a chiral compound that belongs to the class of pyrrole derivatives. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amine functionalities during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-2,3-dihydro-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available starting material, (S)-proline.
Protection of the Amine Group: The amine group of (S)-proline is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction forms (S)-1-Boc-proline.
Cyclization: The protected (S)-1-Boc-proline undergoes cyclization to form this compound. This step typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-1-Boc-2,3-dihydro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters or amides using appropriate reagents.
Oxidation and Reduction: The pyrrole ring can undergo oxidation or reduction reactions, depending on the desired transformation.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Esterification: Alcohols in the presence of a dehydrating agent like DCC.
Amidation: Amines in the presence of coupling agents such as DCC and DMAP.
Major Products Formed
Free Amine: Obtained after deprotection of the Boc group.
Esters and Amides: Formed through esterification and amidation reactions, respectively.
科学的研究の応用
(S)-1-Boc-2,3-dihydro-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Material Science: The compound is used in the development of novel materials with specific properties.
作用機序
The mechanism of action of (S)-1-Boc-2,3-dihydro-1H-pyrrole-2-carboxylic acid depends on its specific application. In pharmaceutical synthesis, it acts as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients. The Boc protecting group plays a crucial role in protecting the amine functionality during these transformations, ensuring selective reactions at other sites.
類似化合物との比較
Similar Compounds
®-1-Boc-2,3-dihydro-1H-pyrrole-2-carboxylic acid: The enantiomer of the compound, differing in the spatial arrangement of atoms.
1-Boc-pyrrole-2-carboxylic acid: Lacks the dihydro functionality, resulting in different reactivity and applications.
1-Boc-2,3-dihydro-1H-pyrrole-2-carboxamide: An amide derivative with distinct chemical properties.
Uniqueness
(S)-1-Boc-2,3-dihydro-1H-pyrrole-2-carboxylic acid is unique due to its chiral nature and the presence of the Boc protecting group. These features make it a valuable intermediate in asymmetric synthesis and selective transformations, distinguishing it from other similar compounds.
特性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h4,6-7H,5H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAMGLYMXSMZPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(Oxan-4-yl)methoxy]pyridin-3-amine](/img/structure/B12090358.png)

![alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-](/img/structure/B12090378.png)
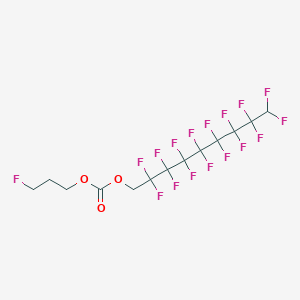

![13,27-Dimethoxy-7-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.216,19.14,30.110,14.03,8.025,33.028,32]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaene](/img/structure/B12090397.png)
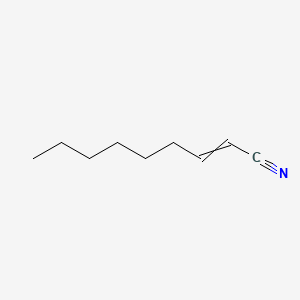
amine](/img/structure/B12090413.png)
